molecular formula C9H18N2O B13214229 {6-Oxaspiro[4.5]decan-9-yl}hydrazine

{6-Oxaspiro[4.5]decan-9-yl}hydrazine

Cat. No.: B13214229
M. Wt: 170.25 g/mol
InChI Key: WQIIHXJLEVJENW-UHFFFAOYSA-N
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Description

{6-Oxaspiro[45]decan-9-yl}hydrazine is a chemical compound with the molecular formula C9H18N2O It is known for its unique spirocyclic structure, which includes a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Oxaspiro[4.5]decan-9-yl}hydrazine typically involves the reaction of a spirocyclic ketone with hydrazine. One common method includes the following steps:

    Starting Material: The synthesis begins with a spirocyclic ketone, such as 6-oxaspiro[4.5]decan-9-one.

    Hydrazine Reaction: The ketone is reacted with hydrazine hydrate under reflux conditions. The reaction is typically carried out in an ethanol solvent.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{6-Oxaspiro[4.5]decan-9-yl}hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

{6-Oxaspiro[4.5]decan-9-yl}hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of {6-Oxaspiro[4.5]decan-9-yl}hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biomolecules, leading to potential biological effects. The spirocyclic structure may also influence its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    {6-Oxaspiro[4.5]decan-9-yl}acetonitrile: Similar spirocyclic structure but with a nitrile group instead of hydrazine.

    {6-Oxaspiro[4.5]decan-9-yl}acetaldehyde: Contains an aldehyde group instead of hydrazine.

Uniqueness

{6-Oxaspiro[4.5]decan-9-yl}hydrazine is unique due to its hydrazine functional group, which imparts distinct reactivity and potential biological activity compared to its analogs. The spirocyclic structure also contributes to its unique chemical properties and applications.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

6-oxaspiro[4.5]decan-9-ylhydrazine

InChI

InChI=1S/C9H18N2O/c10-11-8-3-6-12-9(7-8)4-1-2-5-9/h8,11H,1-7,10H2

InChI Key

WQIIHXJLEVJENW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(CCO2)NN

Origin of Product

United States

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